BENGHE Foundational & Exploratory

Check Availability & Pricing

4-Chloro-2-fluoroiodobenzene molecular weight
and formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Chloro-2-fluoroiodobenzene

Cat. No.: B1635626

An In-depth Technical Guide to 4-Chloro-2-fluoroiodobenzene: Properties, Synthesis, and
Applications in Modern Chemistry

Introduction

4-Chloro-2-fluoroiodobenzene is a tri-substituted halogenated aromatic compound that has
emerged as a pivotal intermediate in advanced chemical synthesis. Its strategic importance is
most pronounced in the fields of drug discovery, agrochemical development, and material
science. The unique arrangement of chloro, fluoro, and iodo substituents on the benzene ring
imparts a distinct reactivity profile, offering chemists a versatile scaffold for constructing
complex molecular architectures. The presence of fluorine can enhance the metabolic stability
and bioavailability of drug candidates, while the iodine atom serves as a highly effective
reactive handle for forming new carbon-carbon bonds through cross-coupling reactions.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug
development professionals. It provides an in-depth analysis of the physicochemical properties,
reactivity, synthesis, and applications of 4-Chloro-2-fluoroiodobenzene, grounded in
authoritative sources and field-proven insights.

Molecular and Physicochemical Properties

The fundamental properties of 4-Chloro-2-fluoroiodobenzene are summarized below. These
characteristics are essential for its handling, reaction setup, and purification.
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Property Value Source(s)
Molecular Formula CeHsCIFI [3]
Molecular Weight 256.44 g/mol [3]
CAS Number 6797-79-1 [4]

White or colorless to
Appearance yellow/orange powder, lump, [5]

or clear liquid

Melting Point 18 °C [5]
Boiling Point 217 °C (lit.) [4]
Density 1.98 g/mL at 25 °C (lit.) [4]
Refractive Index (n20/D) 1.606 (lit.) [4]
SMILES FC1=C(l)C=CC(CI)=C1 [3][4]

RSTFBOIFYXJIMR-
InChl Key [3114]
UHFFFAOYSA-N

Chemical Structure and Reactivity Profile

The specific substitution pattern of 4-Chloro-2-fluoroiodobenzene is the primary determinant
of its synthetic utility. Each halogen contributes uniquely to the molecule's reactivity.

Caption: Chemical structure of 4-Chloro-2-fluoro-1-iodobenzene.

 lodine (I): Positioned at C1, the carbon-iodine bond is the most labile among the halogens,
making it the primary site for reactivity. It is an excellent leaving group in nucleophilic
aromatic substitution and, most importantly, serves as the reactive handle for palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation
of new carbon-carbon and carbon-heteroatom bonds.[1][6]

e Fluorine (F): Located at C2, the fluorine atom is highly electronegative and imparts
significant electronic effects. In medicinal chemistry, the strategic incorporation of fluorine is
a well-established strategy to enhance a molecule's pharmacokinetic profile.[5] It can block
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sites of metabolic oxidation, thereby increasing metabolic stability and drug half-life.[7][8]
Furthermore, fluorine can modulate the acidity/basicity of nearby functional groups and alter
lipophilicity, which can improve bioavailability and target binding affinity.[9][10]

o Chlorine (Cl): Situated at C4, the chlorine atom further modifies the electronic landscape of
the aromatic ring and provides an additional potential site for chemical modification under
more forcing conditions. Its presence also contributes to the overall lipophilicity of the
molecule.

Synthetic Approach: A Representative Workflow

While various synthetic routes exist, a common strategy to prepare haloaromatic compounds
involves diazotization of an aniline precursor followed by a Sandmeyer-type or Schiemann
reaction. A plausible, high-level workflow starting from a commercially available aniline
derivative is outlined below. The synthesis of the related compound, 4-chloro-2-
fluoronitrobenzene, has been demonstrated using a similar multi-step approach beginning with
3-chloroaniline.[11][12]

4-Chloro-2-fluoroaniline Diazotization Diazonium Salt Intermediate lodination 4-Chloro-2-fluoroiodobenzene
(Starting Material) (NaNOz, ag. HCI, 0-5°C) (ag. KI) (Final Product)

Click to download full resolution via product page
Caption: Representative synthesis workflow for 4-Chloro-2-fluoroiodobenzene.
Conceptual Protocol: Diazotization and lodination

o Diazotization: 4-Chloro-2-fluoroaniline is dissolved in an agueous mineral acid (e.g., HCI).
The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite
(NaNO:2) is added dropwise while maintaining the low temperature to form the corresponding
diazonium salt intermediate. This step is critical and temperature control is paramount to
prevent decomposition of the unstable diazonium salt.

 lodination (Sandmeyer-type Reaction): A solution of potassium iodide (KI) in water is
prepared. The cold diazonium salt solution is then added slowly to the Kl solution. Nitrogen
gas (N2) is evolved as the diazonium group is replaced by iodine.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.pharmacyjournal.org/archives/2025/vol7issue2/PartB/7-2-19-656.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099028/
https://www.researchgate.net/publication/5284864_The_Many_Roles_for_Fluorine_in_Medicinal_Chemistry
https://www.researchgate.net/publication/330820974_Role_of_Fluorine_in_Drug_Design_and_Drug_Action
https://www.researchgate.net/publication/244759178_A_New_Approach_for_the_Synthesis_of_4-Chloro-2-fluoronitrobenzene
https://patents.google.com/patent/CN1398846A/en
https://www.benchchem.com/product/b1635626?utm_src=pdf-body-img
https://www.benchchem.com/product/b1635626?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1635626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Workup and Purification: The reaction mixture is allowed to warm to room temperature. The
agueous phase is extracted with an organic solvent (e.qg., diethyl ether or dichloromethane).
The combined organic layers are washed with sodium thiosulfate solution to remove any
residual iodine, followed by brine, and then dried over an anhydrous salt (e.g., MgSOa). The
solvent is removed under reduced pressure, and the crude product is purified, typically by
vacuum distillation or column chromatography, to yield pure 4-Chloro-2-fluoroiodobenzene.

Key Application: Palladium-Catalyzed Suzuki-
Miyaura Cross-Coupling

A primary application of 4-Chloro-2-fluoroiodobenzene is its use as an electrophilic partner in
Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in
pharmaceuticals.[13] The reaction selectively occurs at the carbon-iodine bond.[14]

Pd Catalyst (e.g., Pd(PPhs)a)
+

Base (e.g., K2COs3) [Substituted Biaryl Product]
+

Solvent (e.g., Toluene/H20)

(4-ChIoro-2-f|uoroiodobenzene)
>

Arylboronic Acid
(R-B(OH)2)

Click to download full resolution via product page

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

o Reaction Setup: To a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add
4-Chloro-2-fluoroiodobenzene, the desired arylboronic acid (typically 1.1-1.5 equivalents),
a palladium catalyst (e.g., Pd(PPhs)4, 1-5 mol%), and a base (e.g., K2COs or Cs2COs, 2-3
equivalents).

e Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent like
toluene, dioxane, or DMF, and an aqueous phase.

e Reaction Execution: Heat the mixture with stirring to the target temperature (typically 80-110
°C) and monitor the reaction progress using TLC or LC-MS.
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Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with
water, and extract with an organic solvent. The combined organic layers are washed, dried,
and concentrated. The resulting crude product is purified by column chromatography on
silica gel to isolate the desired biaryl product.

Applications in Research and Development

Pharmaceutical Synthesis: This compound is a valuable building block for active
pharmaceutical ingredients (APIs), particularly in the development of anti-cancer agents and
antibiotics.[2] The fluorinated-chlorinated phenyl motif can be elaborated to construct
complex therapeutic agents where the fluorine atom enhances metabolic stability and the
chlorine atom provides steric or electronic influence for target binding.[1]

Agrochemical Development: In the agrochemical sector, it serves as a precursor for the
synthesis of modern herbicides and pesticides.[2] The specific halogenation pattern can be
crucial for the biological activity and selectivity of the final crop protection agent.[15]

Material Science: 4-Chloro-2-fluoroiodobenzene is employed in the synthesis of advanced
materials, including specialized polymers and coatings. Its incorporation can impart desirable
properties such as enhanced durability, thermal stability, and chemical resistance.[2]

Safety and Handling Protocols

As a halogenated organic compound, 4-Chloro-2-fluoroiodobenzene must be handled with

appropriate precautions. The following information is synthesized from material safety data

sheets.

GHS Hazard Information
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Hazard Class Code Description Source(s)
Skin Irritation H315 Causes skin irritation [4]
o Causes serious eye

Eye Irritation H319 S [4]
irritation

Specific Target Organ ]

o _ May cause respiratory

Toxicity (Single H335 o
irritation

Exposure)

Safe Handling Protocol

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood to avoid inhalation of vapors or dust. Ensure that eyewash stations and safety

showers are readily accessible.

o Personal Protective Equipment (PPE):

[¢]

[¢]

prior to use.

[¢]

o

an appropriate filter for organic vapors.[4]

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves

Skin and Body Protection: Wear a lab coat.

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with

» Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash

hands thoroughly after handling.

e Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents.

First-Aid Measures
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« If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a
physician.

e In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get
medical advice/attention.

» In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact
lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical
advice/attention.

« |If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or
doctor/physician if you feel unwell.

Conclusion

4-Chloro-2-fluoroiodobenzene is a highly functionalized and synthetically versatile building
block. Its value is derived from the distinct and complementary reactivity imparted by its three
halogen substituents. The iodine atom provides a reliable handle for sophisticated cross-
coupling reactions, while the fluorine and chlorine atoms allow for the fine-tuning of steric and
electronic properties, which is particularly crucial for modulating the pharmacokinetic profiles of
drug candidates. For researchers in organic synthesis, medicinal chemistry, and materials
science, a thorough understanding of this compound's properties and reactivity is essential for
leveraging its full potential in the creation of novel and high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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